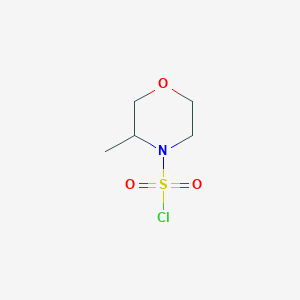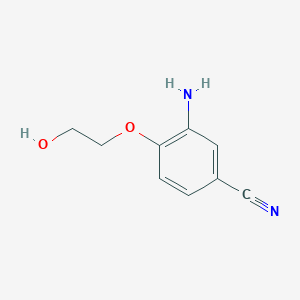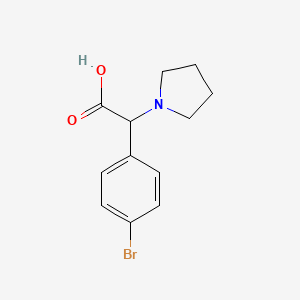
2-Ethyl-5-hydroxyisoquinolin-1-one
Vue d'ensemble
Description
2-Ethyl-5-hydroxyisoquinolin-1-one is a synthetic organic compound that belongs to the isoquinolinone family. It has a molecular weight of 189.21 g/mol and a molecular formula of C11H11NO2 .
Synthesis Analysis
The synthesis of isoquinolines, which includes 2-Ethyl-5-hydroxyisoquinolin-1-one, has been a topic of interest in organic and medicinal chemistry. A highly efficient method for the synthesis of isoquinolines and isoquinoline N-oxides involves a Cu(I)-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives in water . This protocol was performed under simple and mild conditions without the need for organic solvents, additives, or ligands .Physical And Chemical Properties Analysis
2-Ethyl-5-hydroxyisoquinolin-1-one has a molecular weight of 189.21 g/mol and a molecular formula of C11H11NO2 . Detailed physical and chemical properties such as melting point, boiling point, solubility, and stability would require specific experimental data or resources.Applications De Recherche Scientifique
Chemical Structure and Synthesis
Research has explored the chemical behavior and synthesis pathways involving 2-ethyl-5-hydroxyisoquinolin-1-one derivatives. For instance, studies have investigated the formation and X-ray crystal structure of related compounds, such as ethyl 2-amino-1-oxo-inden-3-carboxylate, revealing insights into the synthesis processes and structural characteristics of these compounds (Kirby et al., 1985).
Biological and Pharmacological Activities
Several studies have highlighted the potential biological and pharmacological activities of compounds related to 2-ethyl-5-hydroxyisoquinolin-1-one. Key findings include:
HIV-1 Inhibition : Compounds like 2-hydroxyisoquinoline-1,3(2H,4H)-dione have been identified as inhibitors of HIV-1 integrase and the ribonuclease H function of HIV-1 reverse transcriptase, showing potential as antiviral agents (Billamboz et al., 2011).
Antinociceptive Properties : Substituted derivatives of 1,2,3,4-tetrahydroisoquinolines, which are structurally related to 2-ethyl-5-hydroxyisoquinolin-1-one, have shown very potent antinociceptive effects, indicating potential applications in pain management (Vecchietti et al., 1992).
Antimicrobial Activity : Certain derivatives of 2-hydroxyisoquinoline have demonstrated significant inhibition of bacterial and fungal growth, suggesting their potential use in antimicrobial treatments (Ahmed et al., 2006).
Antitumor Activity : Isoquinoline-1-carboxaldehyde thiosemicarbazone derivatives have been evaluated for antineoplastic activity, showing promising results against specific types of leukemia (Liu et al., 1995).
Antiviral Properties Against Hepatitis B : Studies have also indicated that 2-hydroxyisoquinoline-1,3(2H,4H)-dione derivatives can block Hepatitis B virus replication by inhibiting the viral ribonuclease H activity (Cai et al., 2014).
Orientations Futures
Propriétés
IUPAC Name |
2-ethyl-5-hydroxyisoquinolin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-2-12-7-6-8-9(11(12)14)4-3-5-10(8)13/h3-7,13H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJUMIJQRJWUBED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC2=C(C1=O)C=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethyl-5-hydroxyisoquinolin-1(2H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[(3-Amino-4-fluorophenyl)formamido]propanamide](/img/structure/B1438797.png)

![1-[Ethyl(2-methylphenyl)amino]-3-phenylpropan-2-one](/img/structure/B1438800.png)




![2-(1-{[Methyl(oxan-4-yl)carbamoyl]methyl}cyclohexyl)acetic acid](/img/structure/B1438811.png)



![1-[(3-bromophenyl)methyl]-3,5-dimethyl-1H-pyrazole-4-carboxylic acid](/img/structure/B1438818.png)
